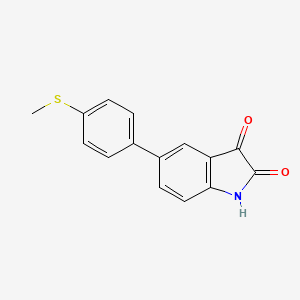

5-(4-(Methylthio)phenyl)indoline-2,3-dione

CAS No.:

Cat. No.: VC20135836

Molecular Formula: C15H11NO2S

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11NO2S |

|---|---|

| Molecular Weight | 269.3 g/mol |

| IUPAC Name | 5-(4-methylsulfanylphenyl)-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |

| Standard InChI Key | UVJIBTZZNDLXNG-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-(4-(Methylthio)phenyl)indoline-2,3-dione consists of an indoline-2,3-dione scaffold (a bicyclic structure with two ketone groups) substituted at the 5-position with a 4-(methylthio)phenyl group. The methylthio (-SMe) substituent enhances lipophilicity, potentially improving membrane permeability and target binding .

Molecular Formula and Key Features

-

Functional Groups:

-

Indoline-2,3-dione (two ketone groups at positions 2 and 3).

-

Methylthio group (-SMe) at the para position of the phenyl ring.

-

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, related indoline-2,3-diones exhibit:

-

IR: Strong absorption bands at 1,710–1,650 cm for carbonyl groups .

-

-NMR: Signals for aromatic protons (δ 6.8–8.1 ppm) and methylthio protons (δ 2.5 ppm) .

Synthesis and Optimization

The synthesis of 5-(4-(Methylthio)phenyl)indoline-2,3-dione follows methodologies established for 5-substituted indoline-2,3-diones .

Key Synthetic Steps

-

Preparation of 4-(Methylthio)aniline:

-

Starting material: 4-Aminothioanisole or derivatization of aniline with methylthio groups.

-

-

Formation of 4-(Methylthio)isonitroacetanilide:

-

Cyclization to Indoline-2,3-dione:

Reaction Scheme:

Yield and Optimization

-

Critical Factors:

Biological Activities and Mechanisms

While direct studies on 5-(4-(Methylthio)phenyl)indoline-2,3-dione are sparse, structurally related compounds demonstrate significant bioactivity:

Antiviral Activity

-

Isatin Derivatives: Compounds with sulfonylpiperidinyl substituents show IC values as low as 0.0027 µM against H1N1 .

-

Proposed Mechanism: Inhibition of viral neuraminidase or RNA polymerase .

Antimicrobial Effects

-

1-Benzylindoline-2,3-dione: Inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) .

-

Role of Substituents: Electron-withdrawing groups (e.g., -SMe) enhance membrane penetration .

Structure-Activity Relationship (SAR) Analysis

The bioactivity of indoline-2,3-diones is highly dependent on substituents at the 5-position:

Key Observations:

-

Electron-Withdrawing Groups (e.g., -Br, -SMe): Enhance antiviral and anticancer activity .

-

Hydrophobic Groups (e.g., -Ph): Improve antimicrobial efficacy by disrupting bacterial membranes .

Applications and Future Directions

Current Applications

-

Antiviral Drug Development: Lead compound for H1N1 and HSV-1 inhibitors .

-

Oncology: Scaffold for caspase-dependent apoptosis inducers .

Research Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume